

# Using Trimethyl(triethylamine)aluminium in metalorganic chemical vapor deposition (MOCVD)

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## Compound of Interest

Compound Name: Trimethyl(triethylamine)aluminium

Cat. No.: B12655106

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## Application Notes and Protocols for Trimethyl(triethylamine)aluminium in MOCVD

A Comprehensive Guide for Researchers in Material Science and Drug Development

Disclaimer: The use of **Trimethyl(triethylamine)aluminium** as a precursor in Metal-Organic Chemical Vapor Deposition (MOCVD) is not widely documented in peer-reviewed literature. The following application notes and protocols are based on established principles of MOCVD using analogous aluminum precursors, such as Trimethylaluminium (TMA) and its adducts. All procedures should be performed with extreme caution by trained personnel in a controlled laboratory environment.

## Introduction

Metal-Organic Chemical Vapor Deposition (MOCVD) is a pivotal technique for the epitaxial growth of high-quality thin films of compound semiconductors. The choice of precursor is critical in determining the film's properties, growth rate, and safety of the process.

Trimethylaluminium (TMA), a common aluminum precursor, is highly pyrophoric, posing significant handling challenges. The formation of adducts, such as

**Trimethyl(triethylamine)aluminium**, by coordinating a Lewis base (triethylamine) to the Lewis

acidic aluminum center, is a strategy to reduce the pyrophoricity and enhance the stability of the precursor.

These application notes provide a detailed overview of the anticipated use of **Trimethyl(triethylamine)aluminium** in the MOCVD of aluminum-containing thin films, such as Aluminum Nitride (AlN) and Aluminum Gallium Nitride (AlGaN).

## Precursor Properties and Safety

While specific data for **Trimethyl(triethylamine)aluminium** is scarce, its properties can be inferred from similar compounds.

Table 1: Comparison of Physical and Safety Properties of Aluminum Precursors

Property	Trimethylaluminium (TMA)	Trimethyl(triethylamine)aluminium (Anticipated)
Formula	$\text{Al}(\text{CH}_3)_3$	$(\text{CH}_3)_3\text{Al}\cdot\text{N}(\text{C}_2\text{H}_5)_3$
Appearance	Colorless liquid	Colorless liquid or solid
Pyrophoricity	Highly pyrophoric (ignites spontaneously in air)	Reduced pyrophoricity
Reactivity	Reacts violently with water and protic solvents	Reacts with water and protic solvents
Vapor Pressure	High	Lower than TMA
Handling	Requires inert atmosphere (glovebox or Schlenk line)	Requires inert atmosphere

### Safety Precautions:

- Always handle in an inert atmosphere: Use a nitrogen-filled glovebox or a Schlenk line.
- Use appropriate Personal Protective Equipment (PPE): Flame-retardant lab coat, safety glasses with side shields, and appropriate gloves are mandatory.
- Ensure proper ventilation: Work in a well-ventilated fume hood.

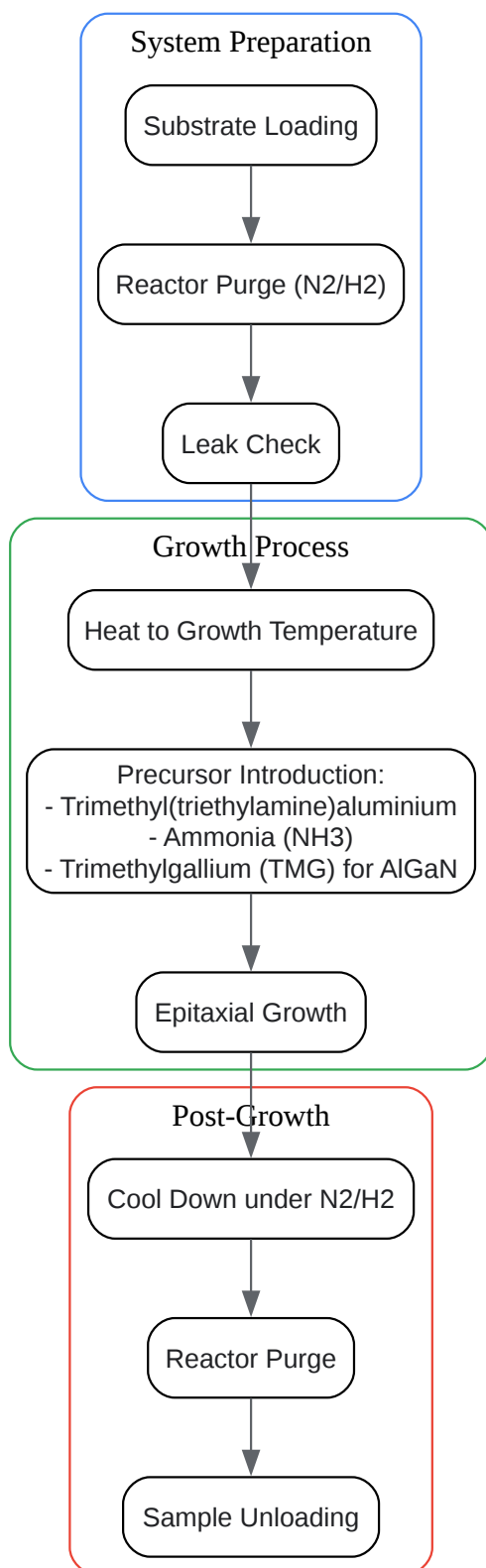
- Have appropriate fire extinguishing agents readily available: A Class D fire extinguisher (for combustible metals) is essential. Do not use water or carbon dioxide extinguishers on organoaluminium fires.
- Quenching and Disposal: Unused precursor must be quenched carefully by trained personnel using a non-protic solvent and a suitable quenching agent. Dispose of waste in accordance with institutional and national regulations.

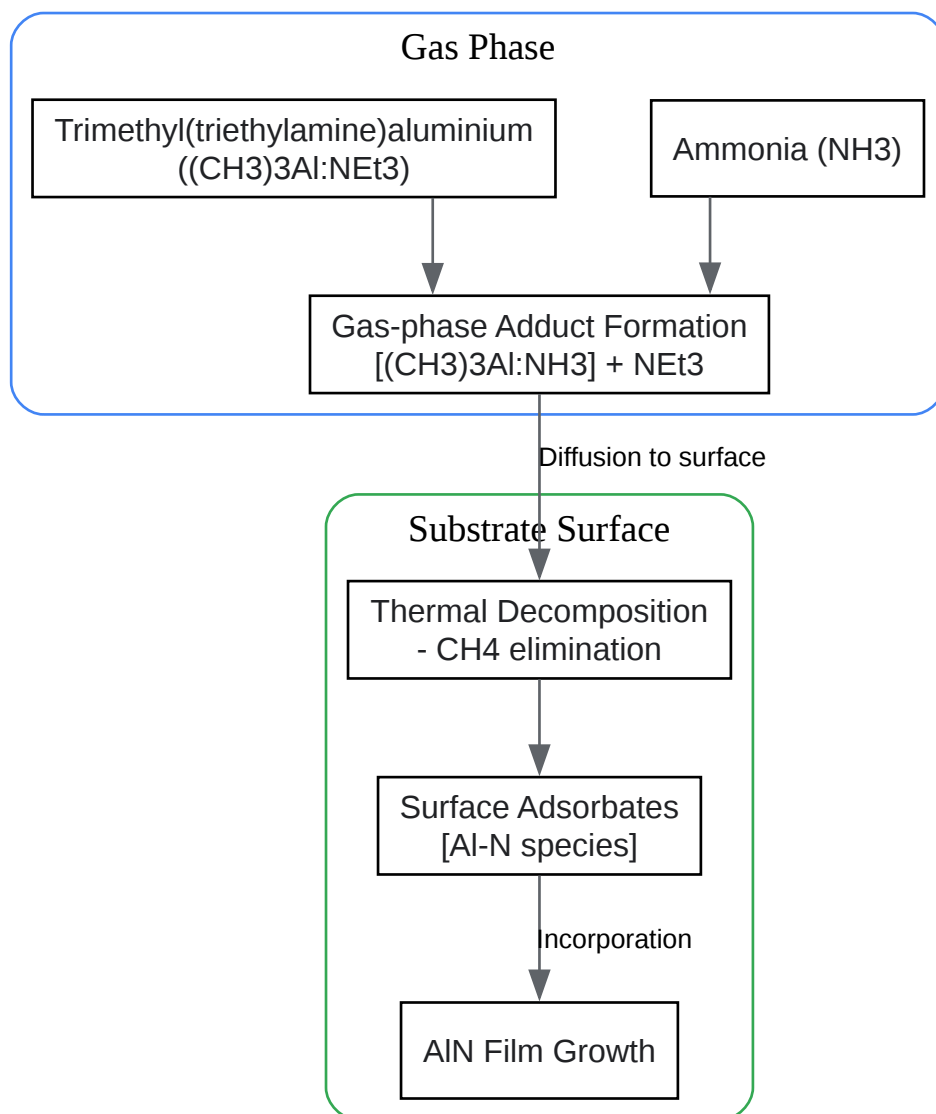
## MOCVD Experimental Protocols

The following are generalized protocols for the deposition of AlN and AlGa<sub>N</sub> films using an aluminum precursor like **Trimethyl(triethylamine)aluminium**. The exact parameters will need to be optimized for the specific MOCVD reactor and desired film properties.

## MOCVD System Preparation

A typical MOCVD workflow is depicted below.





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- To cite this document: BenchChem. [Using Trimethyl(triethylamine)aluminium in metalorganic chemical vapor deposition (MOCVD)]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12655106#using-trimethyl-triethylamine-aluminium-in-metalorganic-chemical-vapor-deposition-mocvd\]](https://www.benchchem.com/product/b12655106#using-trimethyl-triethylamine-aluminium-in-metalorganic-chemical-vapor-deposition-mocvd)

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